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Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the nuclear decay properties of the

radioisotope Silicon-31 (³¹Si). Intended for researchers, scientists, and professionals in drug

development, this document synthesizes key decay data, details experimental methodologies

for its characterization, and presents visual representations of its decay scheme and relevant

experimental workflows.

Core Decay Properties of Silicon-31
Silicon-31 is a radioactive isotope of silicon that undergoes beta-minus (β⁻) decay,

transforming into the stable isotope Phosphorus-31 (³¹P). This process involves the conversion

of a neutron into a proton within the nucleus, accompanied by the emission of a beta particle

(an electron) and an anti-neutrino. The decay is characterized by a well-defined half-life and

specific decay energies.
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The fundamental decay characteristics of Silicon-31 are summarized in the table below. These

values represent a consensus from multiple experimental measurements.

Property Value Uncertainty

**Half-life (t₁/₂) ** 157.36 min ± 0.26 min

Decay Mode Beta-minus (β⁻) 100%

Daughter Nuclide Phosphorus-31 (³¹P) Stable

Beta Decay Energy (Q) 1.49150 MeV ± 0.00004 MeV

Maximum Beta Energy 1.49150 MeV ± 0.00004 MeV

Gamma Emission 1266.2 keV ± 0.14 keV

Gamma Emission Probability 0.0554% ± 0.0007%

The Decay Scheme of Silicon-31
Silicon-31 primarily decays to the ground state of Phosphorus-31. However, a very small

fraction of the decays proceeds through an excited state of Phosphorus-31, which then de-

excites by emitting a gamma ray. The decay scheme is illustrated below.
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Decay scheme of Silicon-31 to Phosphorus-31.
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The accurate determination of the decay properties of Silicon-31 relies on precise

experimental measurements. The following sections detail the methodologies for key

experiments.

Production of Silicon-31
For experimental purposes, Silicon-31 is typically produced by neutron activation of stable

Silicon-30.[1] This is achieved by irradiating a sample of natural silicon or a sample enriched in

³⁰Si with thermal neutrons in a nuclear reactor. The relevant nuclear reaction is:

³⁰Si (n, γ) ³¹Si

Half-life Measurement via Gamma-Ray Spectrometry
A common and accurate method for determining the half-life of ³¹Si involves monitoring the

decay of the 1266.2 keV gamma ray over time.

Methodology:

Sample Preparation: A silicon sample is irradiated with neutrons to produce ³¹Si.

Gamma-Ray Detection: The irradiated sample is placed in front of a high-purity germanium

(HPGe) detector, which is shielded to reduce background radiation.

Data Acquisition: The gamma-ray spectrum is recorded at regular intervals over a period of

several half-lives (e.g., 10-12 hours). The number of counts in the 1266.2 keV photopeak is

determined for each spectrum.

Data Analysis: The net peak area (proportional to the activity of ³¹Si) is plotted against time

on a semi-logarithmic scale. A weighted linear least-squares fit is applied to the data points.

The half-life is then calculated from the slope of the fitted line.
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Workflow for half-life determination of ³¹Si.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1235413/docs?utm_src=pdf-body-img#unveiling-the-decay-characteristics-of-silicon-31-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1235413?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Beta Decay Energy Measurement
The maximum energy of the beta particles emitted during the decay of ³¹Si can be measured

using a beta spectrometer.

Methodology:

Source Preparation: A thin, uniform source of ³¹Si is prepared to minimize self-absorption of

the beta particles.

Beta Spectrometer: The source is placed in a vacuum chamber and the emitted beta

particles are detected by a silicon detector (e.g., a Si(Li) or PIPS detector). The detector is

calibrated using sources with well-known beta endpoint energies.

Data Acquisition: The energy spectrum of the beta particles is recorded.

Data Analysis: A Kurie plot (or Fermi-Kurie plot) is constructed from the beta spectrum. For

an allowed transition like that of ³¹Si, the Kurie plot should be a straight line. The endpoint

energy is determined by extrapolating the linear portion of the Kurie plot to the energy axis.

Gamma Emission Probability via 4πβ-γ Coincidence
Counting
The very low probability of the 1266.2 keV gamma emission can be precisely measured using a

4πβ-γ coincidence counting system. This method allows for the determination of the absolute

activity of the source, which is necessary to calculate the emission probability.

Methodology:

System Setup: The ³¹Si source is placed between two 2π beta counters (forming a 4π

geometry) and a gamma-ray detector (e.g., an HPGe or NaI(Tl) detector).

Coincidence Logic: The electronic signals from the beta and gamma detectors are processed

to identify events that occur simultaneously (coincidences).

Data Acquisition: The count rates in the beta channel (Nβ), the gamma channel (Nγ), and the

coincidence channel (Nγ) are recorded.
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Activity Calculation: The activity (A) of the source is calculated using the formula: A = (Nβ *

Nγ) / Nγ.

Emission Probability: The gamma emission probability (Pγ) is then determined by dividing

the gamma-ray emission rate (Aγ, obtained from the gamma-detector efficiency) by the total

activity of the source (A).
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Workflow for 4πβ-γ coincidence counting.

Conclusion
The nuclear decay properties of Silicon-31 are well-characterized, making it a useful

radioisotope in various scientific applications, including as a tracer and for instrument

calibration. Its simple decay scheme and relatively short half-life are advantageous for many

experimental designs. The methodologies outlined in this guide provide a framework for the

precise and accurate determination of its decay characteristics, ensuring reliable data for

research and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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